6-氨基-1H-吲哚-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

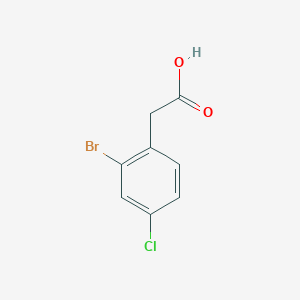

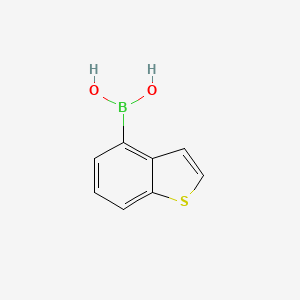

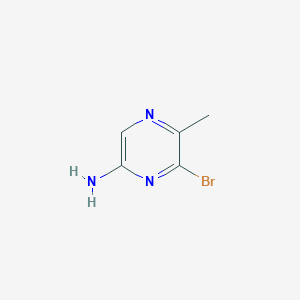

“6-Amino-1H-indole-4-carboxylic acid” is a compound with the molecular formula C9H8N2O2 . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have various biologically vital properties .

Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Molecular Structure Analysis

The molecular structure of “6-Amino-1H-indole-4-carboxylic acid” includes a carboxylic acid group linked to an indole . The InChI representation of the molecule is InChI=1S/C9H8N2O2/c10-5-3-7 (9 (12)13)6-1-2-11-8 (6)4-5/h1-4,11H,10H2, (H,12,13) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 79.1 Ų .

科学研究应用

抗病毒剂

6-氨基-1H-吲哚-4-羧酸: 衍生物已被合成并报道具有抗病毒特性。 这些化合物,特别是 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯 衍生物,已显示出对甲型流感病毒和其他病毒的抑制活性 。 吲哚环的结构灵活性允许创建许多衍生物,增强了针对多种病毒病原体的靶向潜力。

抗炎应用

吲哚衍生物,包括那些源自6-氨基-1H-吲哚-4-羧酸的衍生物,已知具有抗炎活性。 这在慢性炎症性疾病治疗的发展中尤其重要,其中吲哚类化合物可以在调节体内炎症反应中发挥作用 。

抗癌研究

吲哚核是许多合成药物分子中常见的结构,这导致了对6-氨基-1H-吲哚-4-羧酸衍生物在抗癌研究中的探索。 这些化合物正在被研究,以了解它们抑制癌细胞生长和诱导凋亡的能力 。

抗菌特性

吲哚衍生物已显示出广泛的抗菌活性。 将6-氨基-1H-吲哚-4-羧酸掺入新化合物中可以导致新型抗生素的开发,这在对抗耐抗生素细菌的斗争中至关重要 。

酶抑制

6-氨基-1H-吲哚-4-羧酸: 用于合成酶抑制剂的反应物。 这些抑制剂可以靶向生物通路中的特定酶,在各种疾病(包括代谢紊乱)中提供潜在的治疗应用 。

神经系统疾病

吲哚结构在神经化学中至关重要,6-氨基-1H-吲哚-4-羧酸的衍生物正在被研究以了解其在治疗神经系统疾病方面的潜力。 这包括对神经保护剂的研究,这些神经保护剂可以减轻神经退行性疾病 。

未来方向

Indole and its derivatives have shown good therapeutic prospects. Recent studies aim to highlight the construction of indoles as a moiety in selected alkaloids . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

作用机制

Target of Action

It’s known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been reported to show inhibitory activity against various viruses . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, a derivative of indole, showed inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, dietary intake can widely influence gut microbiota and the related indole metabolism . .

属性

IUPAC Name |

6-amino-1H-indole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTOTRDWHQRKJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619756 |

Source

|

| Record name | 6-Amino-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885520-34-3 |

Source

|

| Record name | 6-Amino-1H-indole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)

![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)

![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)